Benzaldehyde semicarbazone

Description

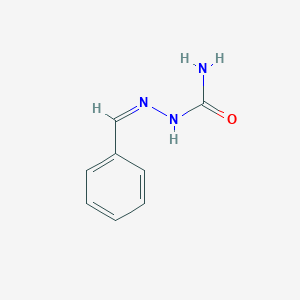

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(benzylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUXECGGCUDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1574-10-3 | |

| Record name | Benzaldehyde, semicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of benzaldehyde (B42025) semicarbazone. Benzaldehyde semicarbazone is a Schiff base formed through the condensation of benzaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds extensively studied in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antitumor properties.[1][2][3] This document details the established reaction mechanism, a comprehensive experimental protocol, and the analytical techniques used for its structural elucidation and verification.

Synthesis of this compound

The synthesis of this compound is a classic example of a condensation reaction.[4] It involves the reaction of an aldehyde (benzaldehyde) with a derivative of ammonia (B1221849) (semicarbazide), resulting in the formation of a C=N double bond and the elimination of a water molecule.[4]

Reaction Principle and Mechanism

Semicarbazide is typically used in the form of its hydrochloride salt, which is more stable than the free base.[5] To generate the free semicarbazide nucleophile required for the reaction, a weak base such as sodium acetate (B1210297) is added. The sodium acetate reacts with the semicarbazide hydrochloride to produce free semicarbazide and acetic acid.[5]

The reaction mechanism proceeds in two main steps[4][6]:

-

Nucleophilic Addition: The nucleophilic nitrogen atom of the free semicarbazide attacks the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a transient tetrahedral intermediate.[4][6]

-

Dehydration: The intermediate then undergoes dehydration (elimination of a water molecule) to form the stable this compound, which contains an imine (C=N) linkage.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes [ajchem-b.com]

- 4. Reaction of Benzaldehyde (C6H5CHO) with Semicarbazide (H2NCONHNH2) | Filo [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. The reaction of benzaldehyde with semicarbazide hydrochloride is an examp.. [askfilo.com]

An In-depth Technical Guide to Benzaldehyde Semicarbazone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzaldehyde (B42025) semicarbazone. It is intended for researchers, scientists, and professionals in drug development who utilize or study aldehyde and ketone derivatives. This document details the physicochemical characteristics, spectral data, and structural information of benzaldehyde semicarbazone. Furthermore, it outlines a standard experimental protocol for its synthesis and characterization, supplemented by visual diagrams to illustrate the reaction pathway and experimental workflow. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Chemical Structure

This compound, systematically named [(E)-benzylideneamino]urea, is an organic compound formed through the condensation reaction of benzaldehyde and semicarbazide (B1199961).[1] Structurally, it features a phenyl group attached to an azomethine group (-CH=N-), which is further linked to a semicarbazide moiety (-NH(C=O)NH₂). The molecule's geometry is characterized by the E-configuration about the C=N double bond, which is the more stable isomer.[1] X-ray diffraction studies have shown that this compound crystallizes in a monoclinic system with a P21/c space group.[2]

Key structural identifiers are provided below:

-

IUPAC Name: [(E)-benzylideneamino]urea[1]

-

Synonyms: Benzylidenesemicarbazide, 1-Benzylidenesemicarbazide[1][3]

-

Linear Formula: C₆H₅CH=NNHC(O)NH₂[4]

-

InChI Key: AKGUXECGGCUDCV-UXBLZVDNSA-N[6]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3][7] It is a hydrogen bond acceptor and donor, which contributes to its crystalline nature and solubility characteristics.[5] Its stability is fair, though it should be stored at room temperature, away from strong oxidizing agents.[8]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N₃O | [5][9] |

| Molecular Weight | 163.18 g/mol | [3][5] |

| Melting Point | 213.5-217.5 °C | [8][9][10] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [10] |

| Appearance | White to Off-White Solid | [3][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][10] |

| CAS Number | 1574-10-3 | [9][11] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aldehyde proton signal is absent, and a new singlet corresponding to the azomethine proton (-CH=N-) appears downfield. The aromatic protons of the phenyl ring typically resonate in the range of δ 7.5–8.0 ppm.[12] The protons of the -NH and -NH₂ groups also produce characteristic signals.[13]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is distinguished by the signal for the iminic carbon (C=N). The carbonyl carbon of the urea (B33335) moiety also gives a characteristic peak.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include the N-H stretching vibrations from the amine and amide groups, a strong C=O stretching band from the urea portion, and the C=N stretching of the imine group.[15]

-

UV-Visible Spectroscopy: The UV-Vis spectrum shows absorption maxima related to the electronic transitions within the conjugated system formed by the benzene (B151609) ring and the azomethine group.[15]

Experimental Protocols

Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound via a condensation reaction.[16]

Materials and Reagents:

-

Benzaldehyde (1.0 eq)

-

Semicarbazide hydrochloride (1.1 eq)

-

Sodium acetate (B1210297) (anhydrous, 1.5 eq)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of warm distilled water in a round-bottom flask. The sodium acetate acts as a base to generate the free semicarbazide from its hydrochloride salt.[16]

-

Preparation of Benzaldehyde Solution: In a separate beaker, dissolve benzaldehyde in a small volume of ethanol.

-

Reaction: Add the ethanolic solution of benzaldehyde to the aqueous semicarbazide solution in the flask.

-

Reflux: Attach a reflux condenser and heat the mixture under reflux for 4 to 5 hours with continuous stirring.[17] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.[16]

-

Drying: Dry the product, for instance, in a vacuum oven at a moderate temperature. The yield of the crude product is typically high.[16]

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product with a sharp melting point.[16]

Characterization

The identity and purity of the synthesized this compound are confirmed using the following standard techniques:

-

Melting Point Determination: A sharp melting point close to the literature value (214-217.5 °C) indicates high purity.[8][16]

-

Spectroscopy: Confirmation of the structure is achieved by IR, ¹H NMR, and ¹³C NMR spectroscopy, comparing the obtained spectra with known data.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for synthesis and purification.

References

- 1. This compound | C8H9N3O | CID 6861419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde-13C Semicarbazone | 1331636-03-3 | Benchchem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 97 1574-10-3 [sigmaaldrich.com]

- 5. This compound | 1574-10-3 | FB18176 [biosynth.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. This compound | 17539-52-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound 97 CAS#: 1574-10-3 [m.chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Mechanism of Benzaldehyde Semicarbazone Formation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the chemical kinetics, mechanism, and experimental protocols for the formation of benzaldehyde (B42025) semicarbazone. Semicarbazones are a critical class of compounds in medicinal chemistry and drug development, frequently utilized for their diverse biological activities and as key intermediates in the synthesis of heterocyclic compounds. Understanding the underlying mechanism of their formation is paramount for optimizing reaction conditions, maximizing yields, and designing novel derivatives. This document details the acid-catalyzed, nucleophilic addition-elimination pathway, the influence of pH on the rate-determining step, and provides comprehensive experimental methodologies and quantitative data.

Introduction

The reaction between an aldehyde or ketone and a primary amine derivative to form an imine (or Schiff base) is a fundamental transformation in organic chemistry. The formation of a semicarbazone, through the reaction of a carbonyl compound like benzaldehyde with semicarbazide (B1199961), is a classic example of this condensation reaction.[1] The resulting benzaldehyde semicarbazone is a stable, crystalline solid, making this reaction historically useful for the identification and characterization of aldehydes.[1] In modern drug development, the semicarbazone moiety is a significant pharmacophore, exhibiting a wide range of biological activities, including anticonvulsant, antibacterial, and anticancer properties.

This guide will elucidate the multi-step reaction mechanism, explore the critical role of acid catalysis, and present relevant quantitative data and detailed experimental procedures to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

The Reaction Mechanism

The formation of this compound is a reversible, multi-step process that proceeds via a nucleophilic addition-elimination pathway. The reaction is significantly influenced by the pH of the medium, which affects both the nucleophilicity of the reactant and the stability of the intermediates.[2]

The overall reaction is as follows:

C₆H₅CHO (Benzaldehyde) + H₂NNHCONH₂ (Semicarbazide) ⇌ C₆H₅CH=NNHCONH₂ (this compound) + H₂O

The mechanism can be broken down into the following key stages:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of semicarbazide on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral alkoxide intermediate.[1]

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine.[2]

-

Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst. This protonation converts the hydroxyl group into a much better leaving group (H₂O).[2][3]

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[2]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final, neutral this compound product and regenerating the acid catalyst.

Below is a visualization of the reaction mechanism.

The Role of pH and the Rate-Determining Step

The rate of semicarbazone formation is highly pH-dependent. The reaction requires a delicate balance, as acid catalysis is necessary for the dehydration step, but excessive acidity can inhibit the initial nucleophilic attack.

-

Mildly Acidic Conditions (Optimal): In a slightly acidic medium (pH ~4-6), the reaction rate is maximized. There is sufficient acid to catalyze the dehydration of the carbinolamine intermediate without significantly protonating the semicarbazide nucleophile.

-

Strongly Acidic Conditions (Low pH): If the solution is too acidic, the basic nitrogen atom of semicarbazide becomes protonated, forming a non-nucleophilic ammonium (B1175870) salt. This reduces the concentration of the active nucleophile, causing the initial addition step to become slow and rate-determining.

-

Neutral or Basic Conditions (High pH): In neutral or basic solutions, the concentration of the acid catalyst is too low to effectively promote the protonation and subsequent dehydration of the carbinolamine. In this case, the dehydration step becomes the slow, rate-determining step.

Quantitative Data

The formation of this compound can be monitored and quantified through various analytical techniques. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical and Yield Data

| Parameter | Value | Conditions / Notes | Reference |

| Melting Point | 214 °C | Recrystallized product | [1] |

| Crude Yield | 1.5 g | From 1 mL benzaldehyde | [1] |

| Isolated Yields | 66 - 95% | Solvent-free, silica (B1680970) gel support | [4] |

| Isolated Yields | > 90% | Reflux in ethanol (B145695) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Shift (ppm) | Assignment | Reference |

| FT-IR | ~1662 cm⁻¹ | C=O (Amide) stretching | [6] |

| FT-IR | ~1610 cm⁻¹ | C=N (Imine) stretching | [6] |

| FT-IR | ~3478 cm⁻¹ / ~3381 cm⁻¹ | N-H stretching | [6] |

| ¹H NMR | ~8.06 ppm (singlet) | Azomethine proton (-CH=N) | [6] |

| ¹H NMR | ~10.22 ppm (singlet) | -NH- proton | [6] |

| ¹H NMR | ~6.29 ppm (singlet) | -NH₂ protons | [6] |

Experimental Protocols

Several methods for the synthesis of this compound have been established. The most common laboratory preparation involves the use of semicarbazide hydrochloride and a weak base, such as sodium acetate (B1210297), to generate the free semicarbazide in situ.

Standard Laboratory Synthesis Protocol

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

-

Semicarbazide hydrochloride (H₂NNHCONH₂·HCl)

-

Anhydrous sodium acetate (CH₃COONa)

-

Benzaldehyde (C₆H₅CHO)

-

Distilled water

-

Ethanol (95%)

-

Beakers, Erlenmeyer flask, boiling tube

-

Water bath

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Preparation of Semicarbazide Solution: In a 100 mL beaker or flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of anhydrous sodium acetate in 10 mL of distilled water. The sodium acetate acts as a buffer and liberates the free semicarbazide from its hydrochloride salt.[3]

-

Preparation of Benzaldehyde Solution: In a separate small beaker, dissolve 1.0 mL of benzaldehyde in 5-10 mL of ethanol.

-

Reaction Mixture: Add the ethanolic benzaldehyde solution to the aqueous semicarbazide solution with constant stirring.

-

Reaction: Gently warm the mixture in a water bath at 60-70 °C for 10-15 minutes. The this compound product will begin to precipitate as a white solid.

-

Crystallization and Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.

-

Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any soluble impurities.

-

Drying: Allow the product to air dry on the filter paper or in a desiccator. Record the final yield.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals.

The following diagram illustrates the general experimental workflow.

Conclusion

The formation of this compound is a robust and well-characterized reaction that serves as an excellent model for nucleophilic addition-elimination mechanisms. The reaction's sensitivity to pH provides a clear illustration of how reaction conditions can be manipulated to control reaction rates and mechanisms by altering the nature of the rate-determining step. For researchers in drug discovery and development, a firm grasp of this mechanism is essential for the rational design and efficient synthesis of semicarbazone-based therapeutic agents. The protocols and data presented herein offer a comprehensive foundation for further investigation and application of this important chemical transformation.

References

Spectroscopic Analysis of Benzaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of benzaldehyde (B42025) semicarbazone, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for its synthesis and analysis.

Data Presentation

The quantitative spectroscopic data for benzaldehyde semicarbazone are summarized in the tables below for clear reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 6.25 - 6.64 | Broad Singlet |

| Aromatic C-H | 7.0 - 8.0 | Multiplet |

| -CH=N- | 7.92 - 8.61 | Singlet |

| -NH- | 9.17 - 10.23 | Singlet |

Note: Chemical shifts can be influenced by the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-H | 125.5 - 131.4 |

| Aromatic C (quaternary) | 133.5 - 136.6 |

| -CH=N- | ~141.5 |

| C=O | 158.6 - 160.7 |

Note: The specific chemical shifts can vary depending on the solvent used.

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) |

| N-H Stretching | -NH and -NH₂ | 3100 - 3500 |

| C=O Stretching (Amide I) | Carbonyl | 1660 - 1698 |

| C=N Stretching | Imine | 1580 - 1620 |

| N-N Stretching | N-N Single Bond | ~1100 |

| Aromatic C-H Bending | Phenyl Group | 682 - 782 |

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | 260 - 380 |

| Ethanol (B145695)/Water | 335 - 345 |

Note: The absorption maximum (λmax) is dependent on the solvent used due to solvatochromic effects.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via condensation.[1][2][3]

-

Dissolution of Reactants : In separate beakers, dissolve benzaldehyde (1 mmol) in a minimal amount of a suitable solvent such as ethanol. In another beaker, dissolve semicarbazide (B1199961) hydrochloride (1.2 mmol) and an equivalent amount of a weak base like sodium acetate (B1210297) in a water-methanol mixture.[1]

-

Reaction Mixture : Combine the two solutions in a round-bottom flask.

-

Reaction Conditions : Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Isolation of Product : Upon completion of the reaction, the solid product will precipitate out of the solution. Collect the crude product by vacuum filtration.

-

Purification : Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[3]

-

Characterization : Determine the melting point of the recrystallized product and compare it to the literature value (approximately 214-217.5 °C) to assess its purity.

Spectroscopic Analysis Protocols

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.[4][5][6]

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Deuterated solvents are used to avoid interference from the solvent's protons in the ¹H NMR spectrum.[6]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe.[7] The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition : Acquire the ¹H NMR spectrum. This is usually the starting point for structural analysis.[4] Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks in the ¹H NMR spectrum to determine the relative number of protons.[7]

-

Spectral Interpretation : Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to assign the peaks to the corresponding protons and carbons in the this compound molecule.[4][7]

The following protocol describes the preparation of a solid sample for IR analysis using the KBr pellet or thin film method.[8][9][10][11]

-

Sample Preparation (KBr Pellet Method) :

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[8]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

-

-

Data Acquisition : Place the prepared sample (pellet or plate) in the sample holder of the FT-IR spectrometer.[8]

-

Spectrum Collection : Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the functional groups present in this compound.

This protocol details the procedure for obtaining a UV-Vis absorption spectrum of this compound.[12][13][14][15]

-

Solution Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).

-

Instrument Calibration : Use a cuvette containing the pure solvent as a blank to calibrate the spectrophotometer.

-

Data Acquisition : Fill a clean quartz cuvette with the sample solution and place it in the spectrophotometer.[15]

-

Spectrum Recording : Scan a range of wavelengths, typically from 200 to 400 nm, to obtain the absorption spectrum.[12]

-

Data Analysis : Determine the wavelength of maximum absorbance (λmax) from the spectrum.[15]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: Synthesis and subsequent spectroscopic analysis workflow.

Caption: How different spectroscopic techniques provide specific structural insights.

References

- 1. hakon-art.com [hakon-art.com]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. scribd.com [scribd.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 12. longdom.org [longdom.org]

- 13. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 14. eu-opensci.org [eu-opensci.org]

- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

Crystal Structure of Benzalaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of benzaldehyde (B42025) semicarbazone, a compound of interest in medicinal chemistry and materials science. The document details the crystallographic parameters, intermolecular interactions, and experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers in the field.

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that benzaldehyde semicarbazone crystallizes in a monoclinic system with the space group P21/c.[1] The fundamental repeating unit of the crystal, the unit cell, is defined by the following parameters:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.9353 |

| b (Å) | 5.455 |

| c (Å) | 12.908 |

| β (°) | 98.220 |

| Volume (ų) | 820.2 |

| Z (molecules/cell) | 4 |

Table 1: Crystallographic data for this compound.[1]

The molecular conformation within the crystalline lattice indicates that the phenyl ring and the semicarbazone moiety are largely coplanar. This structural information is crucial for understanding the molecule's electronic properties and potential biological activity.

Intermolecular Interactions

The crystal packing of this compound is characterized by an extensive network of intermolecular hydrogen bonds, a common feature of semicarbazones.[1] These non-covalent interactions, primarily of the N-H···O type, play a significant role in stabilizing the crystal lattice and defining the supramolecular architecture in the solid state.[1] The precise distances and angles of these hydrogen bonds can be determined from the diffraction data, providing a complete picture of the solid-state assembly.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between benzaldehyde and semicarbazide (B1199961) hydrochloride. The following protocol outlines a common laboratory procedure.

Materials:

-

Benzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Distilled water

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate in distilled water. This generates the free semicarbazide base.

-

In a separate flask, dissolve benzaldehyde in ethanol.

-

Add the semicarbazide solution to the benzaldehyde solution with stirring.

-

The this compound product will precipitate out of the solution.

-

Collect the crude product by suction filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.

-

Determine the melting point of the recrystallized product. The literature melting point is approximately 214-220°C.[2][3]

References

Solubility Profile of Benzaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of benzaldehyde (B42025) semicarbazone in various common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, predicting solubility based on chemical principles, and offering detailed experimental protocols for determining quantitative solubility. A structured workflow for these experimental procedures is also provided in a visual format to aid in laboratory implementation.

Introduction to Benzaldehyde Semicarbazone

This compound is a derivative of benzaldehyde, formed by the condensation reaction between benzaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their crystalline nature and are often used for the identification and characterization of aldehydes and ketones. The introduction of the semicarbazide moiety significantly alters the physicochemical properties of the parent aldehyde, including its solubility, by introducing polar functional groups capable of hydrogen bonding. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and biological screening processes.

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, based on qualitative descriptors from chemical suppliers and the general principles of solubility ("like dissolves like"), a solubility profile can be inferred. The addition of the polar semicarbazone group (-NH-C(=O)-NH2) to the nonpolar benzene (B151609) ring of benzaldehyde results in a molecule with both polar and nonpolar characteristics.

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent Category | Solvent | Chemical Formula | Predicted/Reported Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[1][2][3] | The polar aprotic nature of DMSO can interact favorably with the polar semicarbazone group. |

| Polar Protic | Methanol | CH₃OH | Slightly Soluble[1][2][3] | Methanol can act as both a hydrogen bond donor and acceptor, interacting with the semicarbazone functional group. |

| Ethanol (B145695) | C₂H₅OH | Likely Slightly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability suggest some degree of solubility. Recrystallization from ethanol is a common procedure for semicarbazones.[4] | |

| Water | H₂O | Predicted to be Poorly Soluble | While the semicarbazone group is polar, the hydrophobic benzene ring is expected to significantly limit aqueous solubility. | |

| Nonpolar | Toluene (B28343) | C₇H₈ | Predicted to be Poorly Soluble | The nonpolar nature of toluene is unlikely to effectively solvate the polar semicarbazone functional group. |

| Hexane (B92381) | C₆H₁₄ | Predicted to be Insoluble | As a nonpolar aliphatic solvent, hexane is not expected to dissolve the polar this compound to any significant extent. | |

| Chlorinated | Chloroform (B151607) | CHCl₃ | Predicted to be Poorly Soluble | Although slightly polar, chloroform is not a strong hydrogen bond acceptor and is unlikely to be a good solvent. |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Predicted to be Poorly Soluble | The low polarity of diethyl ether makes it a poor solvent for polar compounds. |

| Ketones | Acetone | (CH₃)₂CO | Likely Slightly Soluble | Acetone is a polar aprotic solvent that may show some ability to dissolve this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols outline the established shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Shake-Flask Method Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature environment (e.g., 25 °C) and agitate using an orbital shaker or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a calibrated analytical instrument to determine its concentration.

-

Calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectrophotometry: This method is simpler but may be less specific. The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined first. A calibration curve of absorbance versus concentration is then constructed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in readily accessible literature, a qualitative understanding based on its chemical structure can guide solvent selection. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflow visualization further clarifies the necessary steps for accurate and reproducible solubility measurements, which are fundamental for the effective utilization of this compound in research and development.

References

The Genesis and Evolution of a Key Pharmacophore: A Technical Guide to Benzaldehyde Semicarbazone

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde (B42025) semicarbazone, a derivative of benzaldehyde and semicarbazide (B1199961), has traversed a remarkable journey from a simple organic compound used for the characterization of carbonyls to a pivotal pharmacophore in modern medicinal chemistry. This technical guide delves into the discovery and history of benzaldehyde semicarbazone, presenting a comprehensive overview of its synthesis, physicochemical properties, and its significant role in the development of novel therapeutics, particularly in the realm of anticonvulsant drugs. Detailed experimental protocols, quantitative data summaries, and visualizations of its synthetic pathway and proposed mechanism of action are provided to serve as a valuable resource for researchers in the field.

Discovery and History

The genesis of semicarbazones as a class of organic compounds is intrinsically linked to the work of German chemist Johannes Thiele and his student O. Stange in the late 19th century. While a specific first synthesis of this compound is not prominently documented in readily available historical records, its preparation falls under the general reaction of aldehydes and ketones with semicarbazide, a reaction class that became widely utilized following the discovery of semicarbazide.

Initially, the primary application of semicarbazone formation was in analytical chemistry. Due to their characteristic crystallinity and sharp melting points, semicarbazones, including this compound, served as excellent derivatives for the identification and characterization of liquid aldehydes and ketones.[1] This application remained a cornerstone of qualitative organic analysis for many decades.

The modern era of this compound's history is dominated by its emergence as a lead compound in the field of medicinal chemistry, particularly in the search for novel anticonvulsant agents. In the latter half of the 20th century, extensive research into the pharmacological activities of semicarbazones revealed their potential as central nervous system depressants. This led to systematic investigations into structure-activity relationships, with this compound and its substituted analogues being identified as potent anticonvulsants.[2][3] Notably, research by Dimmock and colleagues highlighted the significant anticonvulsant properties of aryl semicarbazones, establishing a pharmacophore model that includes an aryl binding site, a hydrogen-bonding domain, and an electron donor group, all present in the this compound structure.[2]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N₃O | [4][5] |

| Molecular Weight | 163.18 g/mol | [4][5] |

| Melting Point | 213.5-217.5 °C | [4][6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3470 (N-H stretch), ~1680 (C=O stretch), ~1580 (C=N stretch) | [7] |

| ¹H NMR (DMSO-d₆, ppm) | ~10.0 (s, 1H, -NH), ~8.0 (s, 1H, -CH=N), ~7.8-7.4 (m, 5H, Ar-H), ~6.5 (s, 2H, -NH₂) | [7] |

| ¹³C NMR (DMSO-d₆, ppm) | ~157.0 (C=O), ~142.0 (C=N), ~134.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH) | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound is a classic example of a condensation reaction.[9] The general method involves the reaction of benzaldehyde with semicarbazide, typically in the form of its hydrochloride salt, in the presence of a base like sodium acetate (B1210297) to liberate the free semicarbazide.

Diagram 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from common laboratory procedures.[10][11]

Materials:

-

Benzaldehyde (0.01 mol)

-

Semicarbazide hydrochloride (0.01 mol)

-

Sodium acetate (0.015 mol)

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of hot water in a round-bottom flask.

-

Add ethanol to the flask until a clear solution is obtained.

-

Add a solution of benzaldehyde in ethanol to the flask.

-

Reflux the reaction mixture for 1-2 hours with continuous stirring.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product and determine its melting point and yield.

Role in Drug Development: Anticonvulsant Activity

The most significant contribution of this compound to modern science lies in its role as a foundational structure for the development of anticonvulsant drugs.[2] Numerous studies have demonstrated its efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[3]

Table 3: Anticonvulsant Activity of this compound and Derivatives

| Compound | Animal Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference(s) |

| This compound | Mouse (MES, i.p.) | 39.8 | >300 | >7.5 | [3] |

| 4-Bromobenzaldehyde (B125591) semicarbazone | Rat (MES, p.o.) | 8.8 | >800 | >91 | [3] |

| 4-(4'-Fluorophenoxy) this compound | Rat (MES, p.o.) | 1.59 | >500 | >315 | [2] |

| Phenytoin | Rat (MES, p.o.) | 29.5 | >800 | >27.1 | [2] |

| Carbamazepine | Rat (MES, p.o.) | 8.8 | 887 | 101 | [2] |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: intraperitoneal; p.o.: oral administration.

Mechanism of Action: Sodium Channel Blockade

The anticonvulsant activity of this compound and its analogues is primarily attributed to their ability to block voltage-gated sodium channels in neurons.[2][12] This action is state-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the sodium channel. This prevents the rapid, repetitive firing of neurons that is characteristic of epileptic seizures.

Diagram 2: Proposed Mechanism of Action of Benzaldehyde Semicarbazonedot

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activities of 4-bromothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97 CAS#: 1574-10-3 [m.chemicalbook.com]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Semicarbazone - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Molecular Mechanism of Action and Selectivity of Sodium Ch annel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzaldehyde Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the reaction between benzaldehyde (B42025) and semicarbazide (B1199961) hydrochloride, a classic condensation reaction in organic chemistry used for the derivatization and characterization of carbonyl compounds. The guide covers the underlying reaction mechanism, a detailed experimental protocol for synthesis, and a summary of the analytical data used for the characterization of the product, benzaldehyde semicarbazone.

Core Reaction and Mechanism

The synthesis of this compound is a prime example of a nucleophilic addition-elimination reaction.[1][2] The reaction proceeds by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form the final imine product, a semicarbazone.

Mechanism Overview:

-

Generation of Free Semicarbazide: Semicarbazide is typically supplied as its hydrochloride salt to improve stability.[3] A weak base, such as sodium acetate (B1210297), is added to the reaction mixture to neutralize the hydrochloride salt and generate the free semicarbazide nucleophile.[3]

-

Nucleophilic Addition: The lone pair of electrons on the primary nitrogen atom of the free semicarbazide attacks the carbonyl carbon of benzaldehyde.[1] This step forms a tetrahedral intermediate.[1]

-

Proton Transfer: A proton transfer occurs within the intermediate.

-

Elimination (Dehydration): The reaction is typically catalyzed by a weak acid (formed in step 1, e.g., acetic acid), which protonates the hydroxyl group, making it a good leaving group.[3] Subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the stable this compound product.[2][3]

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Semicarbazide hydrochloride (NH₂NHCONH₂·HCl)

-

Sodium acetate (CH₃COONa)

-

Benzaldehyde (C₆H₅CHO)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Prepare Semicarbazide Solution: Dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in distilled water in a round-bottom flask. Gently warm the mixture if necessary to ensure complete dissolution.

-

Prepare Benzaldehyde Solution: In a separate beaker, dissolve an equimolar amount of benzaldehyde in a minimal amount of 95% ethanol.

-

Combine Reactants: Add the ethanolic benzaldehyde solution to the aqueous semicarbazide solution in the round-bottom flask.

-

Reaction: Stopper the flask, shake well, and allow the mixture to stand. The formation of a precipitate (the semicarbazone) should be observed. The reaction can be gently heated under reflux for 4-5 hours to ensure completion.[4]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold water, followed by a small amount of cold ethanol, to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product, for instance, in a desiccator under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.[3] Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to form pure crystals, which are then filtered and dried.

Caption: Standard experimental workflow for synthesizing this compound.

Quantitative Data Summary

The physical and spectroscopic properties of this compound are well-documented and serve as key identifiers for the compound.

Table 1: Physical and Analytical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N₃O | [5] |

| Molecular Weight | 163.18 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 213.5 - 217.5 °C | [5][7][8][9] |

| Yield | Quantitative yields are typically reported.[4][10] | One specific experiment reported a crude yield of 1.5 g.[3] |

Table 2: Key Spectroscopic Data for Characterization

| Technique | Feature | Characteristic Signal Range | Reference(s) |

| IR Spectroscopy | N-H Stretching | 3100 - 3500 cm⁻¹ | [11] |

| C=O Stretching (Amide I) | ~1670 - 1698 cm⁻¹ | [11] | |

| C=N Stretching | 1580 - 1620 cm⁻¹ | [11] | |

| N-N Stretching | ~1100 cm⁻¹ | [11] | |

| ¹H NMR | Aromatic Protons (C₆H₅) | Multiplet, δ 7.0 - 8.0 ppm | [11] |

| Azomethine Proton (-CH=N-) | Singlet/Multiplet, in the downfield region | [11] | |

| Amide/Amine Protons (-NH, -NH₂) | Broad singlets, solvent-dependent shifts | [11] | |

| ¹³C NMR | Aromatic & Imine Carbons | Signals typically appear in the δ 120-160 ppm range. | [6] |

| Carbonyl Carbon (C=O) | Signal appears further downfield. | [6] |

Characterization and Analysis

Confirming the identity and purity of the synthesized this compound involves several analytical techniques.

-

Melting Point Determination: The sharp melting point range of 213.5-217.5 °C is a strong indicator of the product's purity.[5][7] Impurities would typically cause a depression and broadening of this range.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the strong C=O stretch from benzaldehyde (around 1700 cm⁻¹) and the appearance of the characteristic C=N (imine) stretch (1580-1620 cm⁻¹) and amide C=O stretch (1670-1698 cm⁻¹) confirm the formation of the semicarbazone.[11] The presence of N-H stretches further supports the structure.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique confirms the proton environment. The spectrum will show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl ring, as well as a characteristic signal for the azomethine proton (-CH=N-).[11] The protons on the nitrogen atoms (-NH- and -NH₂) typically appear as broad singlets.[11]

-

¹³C NMR: This analysis identifies the unique carbon environments in the molecule, including the carbons of the phenyl ring, the imine carbon, and the carbonyl carbon of the semicarbazide moiety.[6]

-

This guide provides a foundational understanding of the synthesis and characterization of this compound. The reaction is a robust and reliable method for the derivatization of benzaldehyde, and the resulting product is readily characterized by standard analytical techniques.

References

- 1. The reaction of benzaldehyde with semicarbazide hydrochloride is an examp.. [askfilo.com]

- 2. The reaction of benzaldehyde with semicarbazide hydrochloride is an examp.. [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C8H9N3O | CID 6861419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 CAS#: 1574-10-3 [m.chemicalbook.com]

- 8. This compound | 17539-52-5 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzaldehyde-13C Semicarbazone | 1331636-03-3 | Benchchem [benchchem.com]

Theoretical Insights into the Molecular Structure of Benzaldehyde Semicarbazone: A Technical Guide

Introduction

Benzaldehyde (B42025) semicarbazone, a Schiff base derived from the condensation of benzaldehyde and semicarbazide (B1199961), is a compound of significant interest in medicinal and materials chemistry. Its biological activities, including anticonvulsant and antimicrobial properties, are intrinsically linked to its three-dimensional molecular structure and electronic properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to understand the molecule's geometry, stability, and reactivity at the atomic level. This technical guide offers an in-depth exploration of the theoretical studies on the molecular structure of benzaldehyde semicarbazone, complemented by experimental data for a comprehensive understanding.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a phenyl ring linked to a semicarbazone moiety via an azomethine (-CH=N-) group. The planarity of the molecule and the delocalization of π-electrons across the conjugated system are key determinants of its properties. Both experimental X-ray crystallography and theoretical calculations have been employed to elucidate its precise geometric parameters.

Experimental Crystallographic Data

Theoretical Computational Data

Density Functional Theory (DFT) calculations are a cornerstone of theoretical investigations into the molecular structure of compounds like this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set is a widely used and reliable method for optimizing the molecular geometry and predicting various molecular properties.[2][3]

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for a this compound Derivative (2,5-dimethylthis compound)

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O | - | 1.233 |

| C-N (amide) | - | 1.373 | |

| N-N | - | 1.371 | |

| C=N (imine) | - | 1.291 | |

| C-C (ring-imine) | 1.461 | 1.467 | |

| Bond Angle (°) | O=C-N | - | 123.4 |

| C-N-N | - | 118.9 | |

| N-N=C | - | 116.9 | |

| N=C-C (ring) | - | 121.5 |

Note: Experimental data is for 2,5-dimethylbenzaldehyde (B165460) semicarbazone and is used as a close approximation. Theoretical data is for the same derivative and provides a benchmark for the accuracy of the computational method.[3]

Spectroscopic Characterization

Spectroscopic techniques provide valuable experimental data that can be correlated with theoretical calculations to validate the computed molecular structure and electronic properties.

Table 2: Spectroscopic Data for this compound

| Technique | Peak/Signal (δ in ppm for NMR, ν in cm⁻¹ for IR, λmax in nm for UV-Vis) | Assignment |

| ¹H NMR (DMSO-d₆) | ~10.0 (s, 1H) | -NH₂ |

| ~8.0 (s, 1H) | -CH=N- | |

| 7.3-7.8 (m, 5H) | Aromatic protons | |

| ~6.5 (s, 2H) | -NH- | |

| ¹³C NMR (DMSO-d₆) | ~157 | C=O |

| ~143 | -CH=N- | |

| 126-134 | Aromatic carbons | |

| FT-IR (KBr) | ~3470 | N-H stretching (asymmetric) |

| ~3300 | N-H stretching (symmetric) | |

| ~1690 | C=O stretching (Amide I) | |

| ~1600 | C=N stretching | |

| ~1580 | N-H bending | |

| UV-Vis (Ethanol) | ~280 | π → π* transition |

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Distilled water

Procedure:

-

Dissolve semicarbazide hydrochloride (0.01 mol) and sodium acetate (0.015 mol) in 10 mL of distilled water in a round-bottom flask.

-

To this solution, add a solution of benzaldehyde (0.01 mol) in 10 mL of ethanol.

-

Heat the reaction mixture under reflux for 1-2 hours.

-

Cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals and determine the melting point.

Computational Methodology

Density Functional Theory (DFT) Calculations

This section outlines a typical computational workflow for the theoretical study of this compound.

Software: Gaussian 09 or a similar quantum chemistry package.

Procedure:

-

Molecular Modeling: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Following successful optimization, various molecular properties can be calculated, including:

-

Molecular orbital analysis (HOMO-LUMO energy gap)

-

Mulliken population analysis for atomic charges

-

Molecular Electrostatic Potential (MEP) mapping

-

Theoretical NMR and UV-Vis spectra (using TD-DFT for the latter).

-

Visualizations

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldehyde Semicarbazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) semicarbazone derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. These Schiff bases, formed from the condensation of benzaldehyde or its substituted analogues with semicarbazide (B1199961), possess a characteristic azomethine group (-C=N-) which is pivotal to their diverse biological activities.[1] The ease of structural modification of the benzaldehyde ring allows for the fine-tuning of their physicochemical properties, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and significant biological activities of these derivatives, with a focus on their anticonvulsant, antimicrobial, and anticancer potential.

Synthesis of Benzaldehyde Semicarbazone Derivatives

The synthesis of this compound derivatives is typically a straightforward condensation reaction between a substituted benzaldehyde and semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297).[2] The reaction proceeds via nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon of the benzaldehyde, followed by dehydration to form the final semicarbazone.[3]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Physical Properties

This compound and its derivatives are typically crystalline solids with well-defined melting points, which are often used for their identification and purity assessment.[3] Their molecular formula is C8H9N3O, with a molar mass of 163.18 g/mol .[4][5]

Key Physical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C8H9N3O | [4] |

| Molar Mass | 163.18 g/mol | [5] |

| Melting Point | 213.5-217.5 °C | [4][6] |

| Appearance | Crystalline solid | [3] |

Chemical and Spectroscopic Properties

The chemical properties of this compound derivatives are largely dictated by the presence of the azomethine group and the substituted aromatic ring. These compounds can act as versatile ligands, coordinating with metal ions, which can enhance their biological activity.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of these derivatives.

-

Infrared (IR) Spectroscopy: The IR spectra of benzaldehyde semicarbazones show characteristic absorption bands for the C=O (carbonyl) and C=N (azomethine) stretching vibrations, typically around 1662 cm⁻¹ and 1610 cm⁻¹, respectively.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra typically show signals for the aromatic protons in the range of 7.3-7.9 ppm and a characteristic singlet for the azomethine proton (CH=N) at approximately 8.0 ppm.[3] The amide (NH) and amine (NH₂) protons exhibit broad, variable signals.[3]

-

¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton, with distinct signals for the aromatic carbons and the imine carbon.

-

-

UV-Visible Spectroscopy: UV-Vis spectra are used to study the electronic transitions within the molecule.

Representative Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| This compound | Aromatic: 7.3-7.9, Azomethine (CH=N): ~8.0 | C=O: ~1662, C=N: ~1610 | [3][8] |

| 4-Chlorothis compound | - | - | [9] |

| 3-Nitrothis compound | - | NH: 3464, C=N: 1683, C=O: 1716 | [10] |

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1][11]

Anticonvulsant Activity

Semicarbazones have been extensively investigated as a novel class of anticonvulsant agents.[12] Many derivatives show significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.[13][14] For instance, 4-(4'-fluorophenoxy)this compound has been identified as a potent antiepileptic drug candidate.[15] The proposed mechanism of action for some of these compounds involves the modulation of sodium and calcium ion channels.[13]

Antimicrobial Activity

Numerous this compound and thiosemicarbazone derivatives have demonstrated significant antibacterial and antifungal properties.[16][17] They are active against both Gram-positive and Gram-negative bacteria.[16] The antimicrobial activity is often enhanced upon complexation with transition metals.[7][10]

Anticancer Activity

Semicarbazone derivatives have shown cytotoxic effects against various cancer cell lines.[1] Their anticancer mechanisms are multifaceted and can involve the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways.[1] Some derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1]

Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.

Experimental Protocols

General Synthesis of this compound

-

Dissolution of Reactants: Dissolve semicarbazide hydrochloride and sodium acetate in water. In a separate flask, dissolve the substituted benzaldehyde in ethanol (B145695).[2]

-

Reaction Mixture: Add the semicarbazide solution to the benzaldehyde solution and stir.

-

Precipitation: The semicarbazone derivative will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[2] The melting point of the recrystallized product can be determined to assess its purity.[2]

Anticonvulsant Activity Screening

-

Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal electrodes to induce seizures in rodents. The ability of the test compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant activity.[12]

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can prevent clonic seizures. Pentylenetetrazol is administered subcutaneously, and the ability of the test compound to prevent or delay the onset of seizures is observed.[14]

Antimicrobial Susceptibility Testing

-

Agar (B569324) Well Diffusion Method: A standardized suspension of the target microorganism is spread on an agar plate. Wells are made in the agar, and a solution of the test compound is added to the wells. The plates are incubated, and the diameter of the zone of inhibition around the well is measured to determine the antimicrobial activity.[10]

-

Minimum Inhibitory Concentration (MIC) Method: This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with the microorganism. The MIC is determined after incubation.[17]

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the semicarbazone derivative for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Conclusion

This compound derivatives are a class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of new drugs. This guide has provided a comprehensive overview of their physical and chemical properties, along with detailed experimental protocols for their synthesis and biological evaluation. Further research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Benzaldehyde-13C Semicarbazone | 1331636-03-3 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H9N3O | CID 6861419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17539-52-5 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. acgpubs.org [acgpubs.org]

- 9. ikprress.org [ikprress.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijsar.in [ijsar.in]

- 13. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) this compound | Semantic Scholar [semanticscholar.org]

- 14. Anticonvulsant activities of 4-bromothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 16. ijpsr.com [ijpsr.com]

- 17. researchgate.net [researchgate.net]

CAS number and molecular formula of benzaldehyde semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzaldehyde (B42025) semicarbazone, a compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, spectroscopic characterization, and its potential as an anticonvulsant agent, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Properties

Benzaldehyde semicarbazone is a derivative of benzaldehyde and semicarbazide (B1199961). It is a crystalline solid that has been historically used for the qualitative identification of aldehydes and ketones.[1] More recently, it has garnered attention for its biological activities, particularly its anticonvulsant properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1574-10-3 | [2] |

| Molecular Formula | C₈H₉N₃O | [2] |

| Molecular Weight | 163.18 g/mol | [2] |

| IUPAC Name | (E)-2-(benzylidene)hydrazine-1-carboxamide | |

| Melting Point | 222 °C |

Synthesis of this compound

The synthesis of this compound is a classic condensation reaction between an aldehyde and a semicarbazide derivative. The general reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of benzaldehyde, followed by dehydration to form the semicarbazone.

Experimental Protocol

A widely used method for the synthesis of this compound is as follows:

Materials:

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate (B1210297)

-

Benzaldehyde

-

Water

Procedure:

-

Dissolve semicarbazide hydrochloride and anhydrous sodium acetate in water.

-

In a separate flask, dissolve benzaldehyde in ethanol.

-

Add the benzaldehyde solution to the semicarbazide solution.

-

Gently warm the mixture on a water bath for approximately 10-15 minutes.

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of this compound.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Interpretation | Reference |

| ¹H NMR | δ ~7.3-7.9 ppm (m, 5H)δ ~8.0 ppm (s, 1H)δ (variable, broad, 1H)δ (variable, broad, 2H) | Aromatic protons (C₆H₅)Azomethine proton (CH=N)Amide proton (NH)Amine protons (NH₂) | [1] |

| ¹³C NMR | δ ~125-135 ppmδ ~140-145 ppmδ ~157 ppm | Aromatic carbons (C₆H₅)Azomethine carbon (C=N)Carbonyl carbon (C=O) | [1] |

| IR (cm⁻¹) | ~3100-3500 (broad)~3000-3100~1670-1698 (strong)~1580-1620 | N-H stretchingAromatic C-H stretchingC=O stretchingC=N stretching | [1] |

| Mass Spec. | m/z 163 (M⁺)m/z 120, 119, 103 | Molecular ionMajor fragment ions | [2] |

Application in Drug Development: Anticonvulsant Activity

Semicarbazones have emerged as a promising class of compounds with diverse biological activities, including anticonvulsant effects.[2] The anticonvulsant activity of semicarbazones is attributed to a specific pharmacophore model that includes an aryl binding site, a hydrogen bonding domain, and an electron donor group.

Mechanism of Action

The primary proposed mechanism of action for the anticonvulsant effect of semicarbazones is the inhibition of voltage-gated sodium channels.[2] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, semicarbazones can reduce neuronal hyperexcitability, a hallmark of epileptic seizures. The interaction is thought to occur preferentially with the inactivated state of the sodium channel, thereby preventing the return of the channel to the resting state and limiting the firing of repetitive action potentials.

Diagram 2: Proposed Mechanism of Action

Caption: Interaction of this compound with the voltage-gated sodium channel.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and spectroscopic properties. Its potential as an anticonvulsant, mediated through the inhibition of voltage-gated sodium channels, makes it a molecule of considerable interest for further investigation in the field of drug development. This guide provides foundational technical information to support such research endeavors.

References

Methodological & Application

Applications of Benzaldehyde Semicarbazone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) semicarbazone and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. These molecules, formed through the condensation of an aldehyde or ketone with semicarbazide (B1199961), possess a key pharmacophore, the azomethine group (-C=N-), which is crucial for their diverse biological activities.[1] The structural simplicity and synthetic accessibility of semicarbazones make them attractive scaffolds for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of benzaldehyde semicarbazone in medicinal chemistry, with a focus on their anticonvulsant, antimicrobial, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction.[1][2]

General Protocol:

-

Dissolve semicarbazide hydrochloride and sodium acetate (B1210297) in a suitable solvent, such as a mixture of ethanol (B145695) and water.[3]

-

Add benzaldehyde to the solution.[1]

-

A few drops of a catalytic amount of glacial acetic acid can be added to the reaction mixture.[1]

-

The mixture is then typically refluxed for 1-4 hours.[1]

-

Reaction progress can be monitored using thin-layer chromatography (TLC).[1]

-